3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid
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Overview
Description
3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid: is an organoboron compound with the molecular formula C7H4BCl2F3O2 and a molecular weight of 258.82 g/mol . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzene ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid’s action involve the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the action of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid acts as a formally nucleophilic organic group, which is transferred from boron to palladium during transmetalation .
Molecular Mechanism
The molecular mechanism of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound undergoes transmetalation, where it is transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, usually in the presence of a base such as potassium acetate, and at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . It serves as a building block for the construction of biaryl structures, which are common in many biologically active compounds.
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates. The biaryl structures formed from its reactions are often found in molecules with therapeutic properties, such as anti-cancer and anti-inflammatory agents .
Industry: Industrially, this compound is used in the production of advanced materials, including liquid crystals and organic semiconductors . Its unique chemical properties make it valuable for creating materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
Comparison: Compared to its similar compounds, 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid has unique properties due to the presence of both dichloro and trifluoromethyl groups. These substituents enhance its reactivity and make it particularly useful in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, imparts strong electron-withdrawing effects, which can influence the electronic properties of the resulting biaryl compounds .
Properties
IUPAC Name |
[3,5-dichloro-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODWCXYMSFVDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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